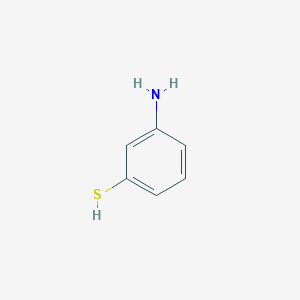

3-Aminothiophenol

Description

The exact mass of the compound 3-Aminobenzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFUEVDMVNIOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177488 | |

| Record name | 3-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22948-02-3 | |

| Record name | 3-Aminothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22948-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022948023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28JQS4Q5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Aminothiophenol chemical and physical properties

An In-depth Technical Guide to 3-Aminothiophenol: Core Chemical and Physical Properties for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 22948-02-3) is an organosulfur compound featuring both an amino (-NH2) and a thiol (-SH) functional group attached to a benzene (B151609) ring at the meta positions.[1] This bifunctionality makes it a versatile intermediate and building block in organic synthesis.[2] Its ability to participate in a wide array of chemical reactions allows for the creation of complex molecular structures, making it particularly valuable in the development of pharmaceuticals and electronic materials.[2][3] In the pharmaceutical industry, this compound serves as a starting material for the synthesis of various drugs, including potential antibiotics and antivirals.[3] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and potential applications for professionals in research and drug development.

Chemical and Physical Properties

The core properties of this compound are summarized in the tables below, providing a clear reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Pale yellow to brown liquid | [4][5] |

| Molecular Formula | C6H7NS | [4][6] |

| Molecular Weight | 125.19 g/mol | [4][6][7] |

| Density | 1.179 g/mL at 25 °C | [4] |

| Melting Point | 97 °C (Note: Some sources list a melting point range of 37-42°C, which may refer to a different isomer or impure sample) | [4][5] |

| Boiling Point | 80 °C at 16 mmHg; 180-190 °C at 16 Torr | [4][5] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [4] |

| Water Solubility | Soluble | [4][5] |

| Refractive Index | n20/D 1.656 | [4] |

| pKa | 6.75 ± 0.10 (Predicted) | [4] |

Table 2: Identifiers and Spectroscopic Data

| Identifier | Value | Source(s) |

| CAS Number | 22948-02-3 | [4][6] |

| EC Number | 245-344-4 | [5] |

| PubChem CID | 31577 | [7] |

| SMILES | Nc1cccc(S)c1 | |

| InChI | 1S/C6H7NS/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2 | |

| UV-VIS Spectra | Data available in the NIST Mass Spectrometry Data Center | [7] |

| Mass Spectrum | m/z 3rd Highest: 80 | [7] |

Reactivity and Applications

The dual functionality of this compound governs its chemical reactivity and wide range of applications. The thiol group is nucleophilic and readily undergoes oxidation, while the amino group provides a site for acylation, alkylation, and diazotization reactions.

Applications in Drug Development and Organic Synthesis:

-

Pharmaceutical Intermediate : It is a valuable intermediate in the production of antibiotics, antivirals, and other therapeutic agents due to its ability to form nitrogen-containing compounds.[3]

-

Drug Delivery Systems : Its chemical properties may be leveraged in drug delivery systems to enhance the bioavailability and efficacy of pharmaceuticals.[3]

-

Benzothiazole Synthesis : 2-Aminothiophenol, an isomer, is a known precursor to benzothiazoles, which are bioactive compounds and commercial dyes.[8] this compound can be expected to participate in similar condensation reactions.

-

Conductive Polymers : In the electronics industry, it is a potential candidate for synthesizing electronic materials like conductive polymers and organic semiconductors.[3]

-

Monolayer Formation : It has been used to form a polyaniline-analog monolayer on gold surfaces by anchoring through the thiol moiety.[4]

Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by application, general methodologies for the synthesis and handling of this compound can be outlined.

General Synthesis via Reduction of a Nitro Precursor

A common route to aminothiophenols involves the reduction of a corresponding nitro-substituted precursor. The synthesis of related aminothiophenols often starts with an o-chloronitrobenzene derivative which is reacted with a sulfide (B99878) source.[9]

Reaction Scheme: A plausible, though generalized, synthesis could involve the reduction of 3-nitrothiophenol.

Materials:

-

3-Nitrothiophenol (or a suitable precursor)

-

Reducing agent (e.g., Tin(II) chloride, Sodium hydrosulfide)

-

Appropriate solvent (e.g., ethanol, water)

-

Acid or base for pH adjustment and workup

Procedure:

-

The nitro-containing starting material is dissolved in a suitable solvent.

-

The reducing agent is added, often portion-wise, while controlling the reaction temperature.

-

The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves filtration to remove any solids, followed by extraction with an organic solvent.

-

The product is isolated from the organic phase, often by removing the solvent under reduced pressure.

-

Purification is typically achieved by vacuum distillation.[9]

Logical Relationships and Reactivity

The unique properties of this compound stem from the interplay of its two functional groups, which opens up diverse synthetic pathways.

// Central Node main [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, pos="0,0!"];

// Functional Groups amine [label="Amino Group (-NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; thiol [label="Thiol Group (-SH)", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,1.5!"];

// Reactions acylation [label="Acylation / Alkylation", pos="-4,-1!"]; condensation [label="Condensation Reactions", pos="0,-2.5!"]; oxidation [label="Oxidation (e.g., to Disulfide)", pos="4,-1!"];

// Applications pharma [label="Pharmaceuticals", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-4!"]; polymers [label="Conductive Polymers", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,-4!"];

// Edges main -> amine [label=" has"]; main -> thiol [label=" has"];

amine -> acylation [dir=back]; thiol -> oxidation [dir=back]; main -> condensation;

acylation -> pharma; condensation -> pharma; condensation -> polymers; oxidation -> polymers; }

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.[10]

Hazard Classifications:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][10]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7][10]

-

Flammability: Combustible liquid.[10]

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[10][11] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded.[10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from heat, sparks, and open flames.[4][5][10] It should be stored under nitrogen.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

In case of exposure, immediate medical attention is required. For skin or eye contact, rinse immediately with plenty of water for at least 15 minutes.[10] If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting.

References

- 1. molecularinfo.com [molecularinfo.com]

- 2. nbinno.com [nbinno.com]

- 3. chemneo.com [chemneo.com]

- 4. This compound | 22948-02-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C6H7NS | CID 31577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 9. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. Benzenethiol, 3-amino- MSDS CasNo.22948-02-3 [lookchem.com]

An In-depth Technical Guide to 3-Aminothiophenol (CAS: 22948-02-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothiophenol, also known as 3-mercaptoaniline, is an aromatic organosulfur compound with the chemical formula C₆H₇NS. Its unique bifunctionality, possessing both an amino (-NH₂) and a thiol (-SH) group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and relevant experimental protocols, tailored for professionals in research and drug development. The presence of reactive amine and thiol moieties allows for its use in the synthesis of a wide array of heterocyclic compounds, polymers, and as a surface modification agent in materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in different chemical environments and for designing experimental procedures.

| Property | Value | Reference |

| CAS Number | 22948-02-3 | N/A |

| Molecular Formula | C₆H₇NS | N/A |

| Molecular Weight | 125.19 g/mol | N/A |

| Appearance | Light yellow liquid | [1] |

| Odor | Stench | [1] |

| Density | 1.179 g/mL at 25 °C | [2] |

| Boiling Point | 123-125 °C at 8 mmHg | [3] |

| Refractive Index (n20/D) | 1.656 | [2] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [1][4] |

| Solubility | Soluble in organic solvents. | [5] |

| pKa | 6.75 ± 0.10 (Predicted) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

| Spectroscopy Type | Key Features and Observations |

| ¹H NMR | Data available on SpectraBase. |

| ¹³C NMR | Data available on SpectraBase. |

| Mass Spectrometry (GC-MS) | m/z top peak: 125; m/z 2nd highest: 80; m/z 3rd highest: 81. |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available from various sources. |

| Raman Spectroscopy | Data available on SpectraBase. |

Synthesis of this compound: Experimental Protocol

A common route for the synthesis of this compound involves the preparation of 3-nitrobenzenesulfonyl chloride followed by its reduction.

Part 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

Principle: This procedure involves the chlorosulfonation of nitrobenzene (B124822).

Materials:

-

Nitrobenzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice-water

-

Sodium hydrogen carbonate solution

Procedure:

-

To 521.0 g (4.4 mol) of chlorosulfonic acid, add 123.1 g (1.0 mol) of nitrobenzene dropwise over 4 hours, maintaining the temperature at 112 °C.[7]

-

Stir the mixture at this temperature for an additional 4 hours.[7]

-

Cool the mixture to 70 °C and add 110.0 g (0.92 mol) of thionyl chloride dropwise over 2 hours.[7]

-

Continue stirring at 70 °C until the evolution of gas ceases.[7]

-

Cool the reaction mixture and pour it into ice-water at 5 °C.[7]

-

Filter the precipitated 3-nitrobenzenesulfonyl chloride and wash it with water and then with a sodium hydrogen carbonate solution.[7]

Part 2: Reduction of 3-Nitrobenzenesulfonyl Chloride to this compound

Principle: This step involves the reduction of the sulfonyl chloride and the nitro group. A general method for the reduction of benzenesulfonyl chlorides using zinc dust and sulfuric acid is adapted here.

Materials:

-

3-Nitrobenzenesulfonyl chloride (from Part 1)

-

Concentrated sulfuric acid

-

Zinc dust (90%)

-

Cracked ice

-

Calcium chloride

Procedure:

-

In a 12-L round-bottomed flask, prepare a cold solution by placing 7.2 kg of cracked ice and adding 2.4 kg (1300 cc) of concentrated sulfuric acid. Maintain the temperature between -5°C and 0°C using an ice-salt bath.[5]

-

With mechanical stirring, gradually introduce the 3-nitrobenzenesulfonyl chloride into the cold sulfuric acid solution over 30 minutes.[5]

-

Add 1.2 kg of 90% zinc dust in portions, ensuring the temperature does not rise above 0°C. This should take about 30 minutes.[5]

-

After the addition of zinc dust is complete, continue stirring for one hour, keeping the temperature at 0°C.[5]

-

Remove the cooling bath and allow the reaction mixture to warm up. The reaction is complete when the yellow intermediate disappears and the product separates as a dark oil. This may take four to seven hours.[5]

-

Perform steam distillation to isolate the this compound.[5]

-

Separate the product from the aqueous layer, dry it with calcium chloride, and then perform fractional distillation under reduced pressure to obtain the pure product.[5]

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic activities.[8] Its ability to form nitrogen-containing compounds makes it a useful intermediate in the production of antibiotics and antivirals.[8]

-

Materials Science: The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs).[3][9] These SAMs can be used to modify surface properties for applications in sensors, electronics, and biocompatible coatings.

-

Electronics: this compound is a potential candidate for the synthesis of conductive polymers and organic semiconductors, which are crucial for developing next-generation electronic devices.[8]

Experimental Protocol: Formation of a Self-Assembled Monolayer (SAM) on a Gold Substrate

Principle: This protocol describes the formation of a SAM of this compound on a gold surface through the spontaneous chemisorption of the thiol group.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

This compound

-

200 proof ethanol (B145695)

-

Concentrated ammonium (B1175870) hydroxide (B78521) (for pH adjustment of amine-terminated thiols)

-

Tweezers

-

Clean glass or polypropylene (B1209903) containers

-

Dry nitrogen gas

-

Sonicator

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse the substrate extensively with deionized water and then with ethanol. Dry the substrate under a stream of dry nitrogen.

-

Thiol Solution Preparation: Prepare a 1-5 mM solution of this compound in 200 proof ethanol. For amine-terminated thiols, adjust the pH of the solution to ~12 by adding a few drops of concentrated ammonium hydroxide to ensure the amine group is deprotonated. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Self-Assembly: Immerse the clean, dry gold substrate into the thiol solution using clean tweezers. To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with dry nitrogen gas. Seal the container.

-

Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times generally lead to more ordered monolayers.

-

Rinsing and Drying: Remove the substrate from the solution with tweezers and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules. Dry the substrate with a gentle stream of dry nitrogen.

-

Post-Assembly Cleaning (Optional): To remove any physisorbed material, place the substrate in a container with fresh ethanol and sonicate for 1-3 minutes. Rinse again with ethanol and dry with nitrogen.

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for SAM formation.

References

- 1. CN112062699A - Preparation method of o-aminothiophenol - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. youtube.com [youtube.com]

- 9. Mass spectrometric structure determination of metabolites of 3-[2-(N,N-dimethylaminomethyl)phenylthio]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminothiophenol molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Aminothiophenol

Abstract

This compound (3-ATP), a bifunctional aromatic compound, serves as a critical building block in organic synthesis and a model molecule in surface science and nanotechnology. Its distinct chemical behavior is dictated by the interplay between the amino (-NH₂) and thiol (-SH) functional groups positioned meta on a benzene (B151609) ring. This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic properties of this compound. It integrates theoretical data from computational studies with experimental findings to offer a detailed resource for researchers, scientists, and professionals in drug development. Key geometric parameters, vibrational modes, and spectroscopic signatures are summarized, alongside generalized experimental and computational protocols.

General Molecular Properties

This compound, also known as 3-aminobenzenethiol, is a liquid at room temperature with the chemical formula C₆H₇NS.[1] Its fundamental properties are crucial for its application and handling.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-aminobenzenethiol | [1][2] |

| Synonyms | m-Aminothiophenol, 3-Mercaptoaniline | [1] |

| CAS Number | 22948-02-3 | [1][3][4] |

| Molecular Formula | C₆H₇NS | [1][2] |

| Molecular Weight | 125.19 g/mol | [1][3] |

| Density | 1.179 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.656 |

Molecular Structure and Geometry

The molecular architecture of this compound is centered on a benzene ring, which imparts a largely planar geometry to the core structure. The amino and thiol substituents, however, have rotational freedom and specific orientations that define the molecule's overall conformation and reactivity.

Covalent Structure

The molecule consists of a phenyl group substituted with an amino group at carbon C1 and a thiol group at carbon C3. The numbering convention used for discussion is illustrated in the diagram below.

Figure 1: Molecular structure and atom numbering of this compound.

Molecular Geometry and Bonding Parameters

Table 2: Calculated Bond Lengths for this compound

| Bond | Typical Calculated Length (Å) | Bond Type |

| C-C (aromatic) | 1.39 - 1.41 | Aromatic |

| C-H (aromatic) | 1.08 - 1.09 | Covalent Single |

| C-N | ~1.40 | Covalent Single |

| N-H | ~1.01 | Covalent Single |

| C-S | ~1.78 | Covalent Single |

| S-H | ~1.34 | Covalent Single |

Note: These values are representative and derived from DFT calculations on similar aromatic amine and thiol compounds, as specific experimental data for 3-ATP is not published. Small variations occur depending on the computational method.[7][8][9][10]

Table 3: Calculated Bond Angles for this compound

| Angle | Typical Calculated Value (°) |

| C-C-C (ring) | 118 - 121 |

| C-C-N | ~120 |

| C-C-S | ~120 |

| H-N-H | ~109 |

| C-S-H | ~96 |

Note: Bond angles are based on DFT optimizations of related molecules. The geometry around the sp² hybridized ring carbons is trigonal planar, while the geometry at the nitrogen atom is trigonal pyramidal and at the sulfur atom is bent.[6][7][9]

Spectroscopic Characterization and Bonding Analysis

Spectroscopic techniques are essential for confirming the structure of 3-ATP and probing the nature of its chemical bonds.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy identifies the characteristic frequencies at which different bonds in the molecule vibrate. These frequencies serve as fingerprints for the functional groups present. DFT calculations are frequently used to assign these experimental vibrational modes.[11][12][13]

Table 4: Key Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3300 - 3500 | N-H symmetric & asymmetric stretching | Amino (-NH₂) |

| 2550 - 2600 | S-H stretching (ν S-H) | Thiol (-SH) |

| 1590 - 1620 | N-H scissoring (bending) | Amino (-NH₂) |

| 1450 - 1600 | C=C aromatic ring stretching | Phenyl Ring |

| 1250 - 1350 | C-N stretching (ν C-N) | Aryl-Amine |

| 1000 - 1100 | Ring breathing modes | Phenyl Ring |

| 650 - 750 | C-S stretching (ν C-S) | Aryl-Sulfide |

Note: Frequencies are approximate and can shift based on the molecular environment (gas, liquid, solid) and intermolecular interactions like hydrogen bonding.[2][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Although a complete, published spectrum for 3-ATP is not available, expected chemical shifts can be predicted based on data from analogous compounds like aniline (B41778) and thiophenol.[16][17][18]

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment Notes |

| ¹H | 6.5 - 7.2 | Aromatic protons (H2, H4, H5, H6). Complex splitting pattern expected. |

| ¹H | ~4.5 - 5.5 | Amine protons (-NH₂). Broad signal, position is solvent-dependent. |

| ¹H | ~3.0 - 4.0 | Thiol proton (-SH). Sharp singlet, position is concentration-dependent. |

| ¹³C | 145 - 150 | C1 (Carbon attached to -NH₂). |

| ¹³C | 130 - 135 | C3 (Carbon attached to -SH). |

| ¹³C | 115 - 130 | C2, C4, C5, C6 (Other aromatic carbons). |

Note: Predicted shifts are relative to TMS and can vary significantly with the choice of deuterated solvent.

Theoretical and Computational Analysis

Modern computational chemistry provides powerful tools for understanding molecular structure and properties at an electronic level.

Quantum Chemical Calculations

Density Functional Theory (DFT) is the most common method for modeling this compound. A typical workflow involves selecting a functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-311+G(d,p)) to perform calculations.[19][20] These calculations can predict molecular geometry, vibrational frequencies, and electronic properties with high accuracy.[21][22][23]

Figure 2: A logical workflow for calculating molecular properties using DFT.

Experimental Protocols

The characterization of this compound relies on standardized experimental and computational procedures.

General Synthesis Protocol

A common laboratory-scale synthesis of aminothiophenols involves the reduction of the corresponding nitrobenzenesulfonyl chloride or a related nitro-sulfur compound.

-

Starting Material : 3-Nitrobenzenesulfonyl chloride is dissolved in a suitable solvent.

-

Reduction : A strong reducing agent, such as zinc dust in an acidic medium (e.g., sulfuric acid), is added portion-wise while controlling the temperature.

-

Hydrolysis : The intermediate is hydrolyzed, often under basic conditions, to cleave the sulfonyl group and yield the thiol.

-

Neutralization and Extraction : The reaction mixture is carefully neutralized to precipitate the product. The crude this compound is then extracted using an organic solvent (e.g., diethyl ether).

-

Purification : The final product is purified by distillation under reduced pressure or by column chromatography.

Raman Spectroscopy Protocol

Acquiring a Raman spectrum of 3-ATP involves the following steps:[24][25]

-

Sample Preparation : A small amount of liquid this compound is placed in a quartz cuvette or glass capillary tube. For solid-state analysis, the sample can be pressed into a pellet.

-

Instrumentation : A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm) is used.[26]

-

Data Acquisition :

-

The laser is focused onto the sample. Laser power is typically kept low (e.g., 5-10 mW) to prevent sample degradation or fluorescence.[27]

-

The scattered light is collected at a 90° or 180° (backscattering) angle.

-

A high-resolution grating disperses the light onto a CCD detector.

-

Spectra are collected over a specific wavenumber range (e.g., 200 - 4000 cm⁻¹) with an appropriate integration time (e.g., 10-60 seconds) and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Processing : The resulting spectrum is baseline-corrected and calibrated using a known standard (e.g., silicon).

DFT Calculation Protocol

A typical DFT protocol for geometry optimization and frequency analysis using a program like Gaussian is as follows:[28][29]

-

Input File Creation :

-

An initial molecular structure (e.g., from a molecule builder) is specified in Cartesian or Z-matrix format.

-

The route section is defined with keywords. For an optimization and frequency calculation, this would be #p opt freq B3LYP/6-311+G(d,p).

-

The charge (0) and spin multiplicity (1 for a singlet state) are specified.

-

-

Execution : The calculation is submitted to a high-performance computing cluster. The software iteratively solves the Kohn-Sham equations to find the geometry that minimizes the electronic energy.

-

Analysis :

-

Convergence Check : The output file is checked to ensure the optimization converged successfully.

-

Frequency Analysis : The output is checked for imaginary frequencies. A true energy minimum will have zero imaginary frequencies.

-

Data Extraction : Optimized bond lengths, angles, and calculated vibrational frequencies with their corresponding IR and Raman intensities are extracted from the output file.

-

References

- 1. This compound | C6H7NS | CID 31577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminobenzenethiol [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 22948-02-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 11. Vibrational modes of aminothiophenol: a TERS and DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ijaemr.com [ijaemr.com]

- 14. srd.nist.gov [srd.nist.gov]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. hmdb.ca [hmdb.ca]

- 18. 3-Aminophenol(591-27-5) 1H NMR [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemrevlett.com [chemrevlett.com]

- 22. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 23. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. plus.ac.at [plus.ac.at]

- 25. clf.stfc.ac.uk [clf.stfc.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]

- 29. youtube.com [youtube.com]

Navigating the Terrain of 3-Aminothiophenol: A Comprehensive Technical Guide to Safety and Handling

For researchers, scientists, and drug development professionals, the handling of reactive chemical compounds is a daily reality that demands precision, caution, and a thorough understanding of the material's properties. 3-Aminothiophenol, a versatile intermediate in organic synthesis, is one such compound that requires stringent safety protocols. This in-depth technical guide provides a comprehensive overview of the safety data for this compound, outlines detailed handling procedures, and presents critical information in a clear and accessible format to ensure a safe laboratory environment.

Core Safety and Hazard Information

This compound is classified as a hazardous substance, and it is imperative to be fully aware of its potential risks before handling. The compound is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause severe skin burns and eye damage.[1][2] The following tables summarize the key quantitative data from its Safety Data Sheet (SDS).

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 22948-02-3 | [1] |

| Molecular Formula | C₆H₇NS | [3] |

| Molecular Weight | 125.19 g/mol | [3][4] |

| Appearance | Pale yellow to brown liquid | [2] |

| Boiling Point | 180-190 °C @ 16 Torr | [2] |

| Flash Point | 79 °C / 174.2 °F | [1][5] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 0.00929 mmHg at 25°C | [2] |

GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | Danger | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | Danger | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 1B/1C | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A critical first line of defense is the consistent and correct use of personal protective equipment.

| PPE Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] |

Engineering Controls

Proper ventilation and laboratory setup are essential for minimizing exposure.

| Control | Requirement |

| Ventilation | Use only outdoors or in a well-ventilated area.[2] Ensure adequate ventilation, especially in confined areas.[1] |

| Safety Equipment | Ensure that eyewash stations and safety showers are close to the workstation location.[1] |

Storage

Correct storage conditions are crucial to maintain the stability of this compound and prevent hazardous reactions.

| Condition | Requirement |

| General Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][6] Store locked up.[2] |

| Incompatible Materials | Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[1][2] |

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor/physician.[1] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1] |

Accidental Release Measures

In case of a spill, the following steps should be taken:

-

Evacuate: Evacuate unnecessary personnel from the area.[7]

-

Ventilate: Ensure adequate ventilation of the area.[7]

-

Contain: Contain the spill with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1][8]

-

Collect: Collect the absorbed material into a suitable, closed container for disposal.[1][8]

-

Clean: Clean the affected area thoroughly.

-

Decontaminate: Decontaminate any equipment used in the cleanup.

Logical Workflow for Handling this compound

To provide a clear and logical sequence of operations for handling this compound, the following workflow diagram has been generated.

Caption: This diagram illustrates the logical workflow for the safe handling of this compound, from preparation to cleanup, including emergency response pathways.

Experimental Protocol Considerations

While specific experimental protocols will vary depending on the research application, the following general guidelines should be observed when working with this compound:

-

Inert Atmosphere: Due to its thiol group, this compound can be sensitive to oxidation. For reactions requiring high purity or sensitive reagents, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: The compound is a combustible liquid.[1] Reactions should be conducted with appropriate temperature control to avoid overheating and potential ignition.

-

Quenching and Work-up: When quenching reactions involving this compound, be mindful of its reactivity with acids and oxidizing agents.[1] The work-up procedure should be designed to safely neutralize any reactive species.

-

Waste Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not flush into the sewer system.[1]

By adhering to the information and protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific practice.

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | C6H7NS | CID 31577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 96 22948-02-3 [sigmaaldrich.com]

- 6. uwaterloo.ca [uwaterloo.ca]

- 7. lobachemie.com [lobachemie.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Profile of 3-Aminothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminothiophenol (CAS No: 22948-02-3), a versatile intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound provides critical insights into its molecular structure, functional groups, and electronic properties. While comprehensive experimental datasets are distributed across various sources, this guide consolidates key spectral features into the following tables for ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of this compound. The tables below present the predicted ¹H and ¹³C NMR chemical shifts. These values are based on computational models and analysis of structurally similar compounds, providing a reliable reference for spectral interpretation.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.0 - 7.2 | Triplet (t) | ~1.5 - 2.0 (meta) |

| H-4 | 6.6 - 6.8 | Doublet of Doublets (dd) | ~7.5 - 8.0 (ortho), ~1.0 - 1.5 (meta) |

| H-5 | 7.1 - 7.3 | Triplet (t) | ~7.5 - 8.0 (ortho) |

| H-6 | 6.8 - 7.0 | Doublet of Doublets (dd) | ~7.5 - 8.0 (ortho), ~1.0 - 1.5 (meta) |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |

| -SH | 3.3 - 3.8 | Singlet (s) | - |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact positions of -NH₂ and -SH protons are concentration and solvent dependent and may exchange with deuterium (B1214612) in deuterated solvents.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-SH) | 128 - 132 |

| C-2 | 115 - 119 |

| C-3 (-NH₂) | 145 - 149 |

| C-4 | 114 - 118 |

| C-5 | 129 - 133 |

| C-6 | 120 - 124 |

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within the this compound molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3427 | Medium |

| N-H Stretch (symmetric) | 3348 | Medium |

| Aromatic C-H Stretch | 3048 | Medium-Weak |

| S-H Stretch | 2553 | Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-S Stretch | 700 - 600 | Weak |

| C-H Bending (out-of-plane) | 900 - 675 | Strong |

Data is based on experimental findings for neat liquid samples.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving the aromatic system. Specific experimental data for this compound is not widely published. However, based on its structure and data from similar aromatic amines and thiols, the following characteristics can be expected.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) | Electronic Transition |

| Ethanol (B145695) / Methanol | ~240 - 260 | ~290 - 310 | π → π* |

Note: These are estimated values. The exact absorption maxima and molar absorptivity are dependent on the solvent used.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard (0 ppm).

-

Instrumentation : Utilize a Fourier Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon environment.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30-45° pulse angle.

-

Set a relaxation delay of 2-5 seconds.

-

Co-add a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, it can be analyzed as a thin film. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr). Carefully place a second salt plate on top to create a thin, uniform liquid film.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum : First, run a background scan with no sample in the beam path to record the spectrum of the atmospheric water and CO₂.

-

Sample Spectrum : Place the prepared salt plate assembly into the sample holder of the spectrometer.

-

Acquisition :

-

Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Set the resolution to 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction : Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument across the desired wavelength range.

-

Sample Measurement : Empty the sample cuvette and rinse it with the dilute sample solution before filling it with the sample solution. Place the sample cuvette back into the sample beam path.

-

Acquisition :

-

Scan the sample over a wavelength range of approximately 200 to 400 nm.

-

The instrument will record the absorbance at each wavelength.

-

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Visualization of Spectroscopic Workflow and Analysis

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between different techniques in elucidating the structure of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Solubility Profile of 3-Aminothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Aminothiophenol (3-ATP), a crucial chemical intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document collates available solubility data, presents a general experimental protocol for solubility determination, and illustrates the workflow for such an analysis.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. It is a fundamental physicochemical property that influences a substance's bioavailability, reaction kinetics, and ease of handling in a laboratory or industrial setting. Factors affecting solubility include the chemical nature of both the solute (this compound) and the solvent, temperature, and pH.

Solubility Data for this compound

Quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some predicted values have been reported. The available data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | Soluble[1][2][3][4] | Qualitative |

| Water | 25 | 4.09 mg/mL | Predicted[5] |

| Organic Solvents | Not Specified | Soluble | Qualitative |

| Basic Water | Not Specified | Soluble | Qualitative |

Comparative Solubility Data: 3-Aminophenol

Due to the limited quantitative data for this compound, solubility data for the structurally similar compound 3-Aminophenol is presented below for comparative purposes. This can provide researchers with a useful reference point for solvent selection.

| Solvent | Temperature (°C) | Solubility |

| Hot Water | Not Specified | Freely Soluble |

| Cold Water | Not Specified | Soluble in 40 parts |

| Amyl Alcohol | Not Specified | Freely Soluble |

| Ethanol | Not Specified | Very Soluble |

| Ethyl Ether | Not Specified | Very Soluble |

| Toluene | Not Specified | Soluble |

| Benzene | Not Specified | Slightly Soluble |

| Dimethyl Sulfoxide | Not Specified | Slightly Soluble |

| Petroleum Ether | Not Specified | Very Slightly Soluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected solvent(s)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

A Technical Guide to the Synthesis and Purification of 3-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminothiophenol (3-ATP), a key bifunctional aromatic compound, serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its unique structure, featuring both an amine and a thiol group in a meta-arrangement, allows for diverse chemical modifications, making it an indispensable intermediate in organic synthesis. This technical guide provides an in-depth overview of the principal synthetic routes to this compound, offering detailed experimental protocols for each method. Furthermore, it outlines effective purification techniques to achieve high-purity 3-ATP suitable for demanding applications. Quantitative data for each synthetic pathway is systematically presented to allow for a comparative assessment of efficiency and yield.

Introduction

This compound (CAS: 22948-02-3), also known as 3-mercaptoaniline, is an aromatic organosulfur compound of significant interest in medicinal chemistry and materials science. The presence of a nucleophilic thiol group and a versatile amino group on the same aromatic ring enables its participation in a wide array of chemical transformations. This dual reactivity is leveraged in the construction of complex heterocyclic systems, including benzothiazoles, which are prevalent scaffolds in many biologically active molecules. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in downstream applications. This guide details the most common and effective methods for its synthesis and subsequent purification.

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound. The choice of a particular method often depends on the availability of starting materials, scalability, and desired purity of the final product. The most prominent routes are:

-

Reduction of 3,3'-Dinitrodiphenyl Disulfide: A reliable two-step method involving the synthesis of the disulfide intermediate followed by its reduction.

-

Reaction of 3-Chloronitrobenzene with a Sulfide (B99878) Reagent: A direct approach to introduce the thiol group.

-

Diazotization of 3-Nitroaniline followed by Xanthate Hydrolysis: A classic route for the introduction of a thiol group onto an aromatic ring.

Method 1: Reduction of 3,3'-Dinitrodiphenyl Disulfide

This method is a robust and widely used approach that proceeds in two main stages: the synthesis of 3,3'-dinitrodiphenyl disulfide from 3-chloronitrobenzene, followed by its reduction to this compound.

Caption: Synthesis of this compound via a disulfide intermediate.

Step 1: Synthesis of 3,3'-Dinitrodiphenyl Disulfide

-

Reagents: 3-Chloronitrobenzene, Sodium Sulfide Nonahydrate (Na₂S·9H₂O), Sulfur, Water, Ethanol (B145695).

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfide nonahydrate (e.g., 4 moles) in water. b. Add elemental sulfur (e.g., 4 moles) to the solution and heat gently until the sulfur has completely dissolved, forming a dark solution of sodium disulfide. c. To this solution, add 3-chloronitrobenzene (e.g., 1.5 moles) and ethanol to facilitate mixing. d. Heat the mixture to reflux with vigorous stirring for approximately 20-24 hours. e. Cool the reaction mixture to room temperature. The solid 3,3'-dinitrodiphenyl disulfide will precipitate. f. Filter the crude product, wash with water to remove inorganic salts, and then with a small amount of cold ethanol. g. The crude product can be purified by recrystallization from ethanol or acetic acid.

Step 2: Reduction of 3,3'-Dinitrodiphenyl Disulfide to this compound

-

Reagents: 3,3'-Dinitrodiphenyl Disulfide, Sodium Sulfide (Na₂S), Water.

-

Procedure: a. Suspend the 3,3'-dinitrodiphenyl disulfide in an aqueous solution of sodium sulfide. b. Heat the mixture to reflux for 4-6 hours. The color of the reaction mixture will change as the reduction proceeds. c. After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) under a fume hood to precipitate the crude this compound. d. Extract the product with an organic solvent such as ether or ethyl acetate. e. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound as an oil.

Method 2: Reaction of 3-Chloronitrobenzene with Sodium Hydrosulfide

This method offers a more direct route to aminothiophenols, although for the meta isomer, careful control of reaction conditions is necessary to avoid side reactions. The following protocol is adapted from a procedure for the ortho isomer.[1]

References

In-Depth Technical Guide: 3-Aminothiophenol Stability and Oxidation Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and oxidation potential of 3-Aminothiophenol (3-ATP). Given the compound's reactivity, understanding its stability profile and electrochemical behavior is critical for its effective use in research and drug development. This document summarizes available data, outlines relevant experimental protocols, and provides visualizations to illustrate key concepts.

Core Properties of this compound

This compound (also known as 3-aminobenzenethiol or 3-mercaptoaniline) is a bifunctional aromatic compound containing both a nucleophilic amino group and a readily oxidizable thiol group. This dual functionality makes it a versatile building block in organic synthesis but also contributes to its inherent instability.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22948-02-3 | [1] |

| Molecular Formula | C₆H₇NS | [2] |

| Molecular Weight | 125.19 g/mol | [2] |

| Appearance | Clear pale yellow to yellow or brown liquid | [3] |

| Melting Point | Not consistently reported, varies with purity | |

| Boiling Point | 80 °C at 16 mmHg | |

| Density | 1.179 g/mL at 25 °C | |

| Refractive Index | n20/D 1.656 | |

| Water Solubility | Soluble | |

| pKa | 6.75 ± 0.10 (Predicted) |

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling. The presence of the thiol group makes the molecule particularly susceptible to oxidation.

General Stability Profile

This compound is known to be sensitive to air, light, and heat. The primary degradation pathway is the oxidation of the thiol group.

Table 2: Summary of Stability Information for this compound

| Factor | Effect on Stability | Recommended Precautions |

| Air/Oxygen | Highly sensitive; readily oxidizes. | Store under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed. |

| Light | Susceptible to photodegradation. | Store in amber or opaque containers, protected from light. |

| Temperature | Degradation rate increases with temperature. | Store at refrigerated temperatures (2-8 °C). Avoid exposure to high temperatures. |

| pH | Stability is pH-dependent. Phenolic compounds, which are structurally similar, show instability at high pH.[4] | Maintain a neutral to slightly acidic pH for solutions. Avoid strongly basic conditions. |

| Incompatible Materials | Reacts with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | Store separately from incompatible materials. |

Degradation Pathways and Products

The principal degradation pathway for this compound is the oxidation of the thiol group to form a disulfide. Further oxidation can lead to the formation of sulfonic acids and other oxidized species. The amino group can also participate in degradation reactions, particularly at elevated temperatures or in the presence of certain reagents, leading to the formation of nitrogen oxides.

Oxidation Potential of this compound

Electrochemical Behavior

The oxidation of this compound involves the transfer of electrons from the thiol group. The process is generally irreversible due to the subsequent chemical reactions of the oxidized species, such as dimerization to the disulfide. The oxidation potential is expected to be influenced by factors such as pH, solvent, and the electrode material.

Cyclic voltammetry studies on related compounds like p-aminothiophenol have shown an irreversible oxidation peak corresponding to the oxidation of the aminothiophenol molecule.[5] The proposed mechanism involves the initial formation of a radical cation, which then undergoes further reactions.[5] A similar mechanism can be anticipated for this compound.

Factors Influencing Oxidation Potential

-

pH: The protonation state of both the amino and thiol groups is pH-dependent, which will affect the ease of oxidation. Generally, deprotonation of the thiol to the thiolate anion facilitates oxidation.

-

Solvent: The polarity and hydrogen bonding capability of the solvent can influence the stability of the radical intermediates and transition states, thereby affecting the oxidation potential.[6]

-

Substituents: The position of the amino group meta to the thiol group will influence the electron density at the sulfur atom, affecting its oxidation potential compared to its ortho and para isomers.

Experimental Protocols

Protocol for Stability Assessment by HPLC (Forced Degradation)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of this compound.[7][8] The following is a general protocol for conducting forced degradation studies.[9][10][11][12]

References

- 1. 3-Aminobenzenethiol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICI Journals Master List [journals.indexcopernicus.com]

- 6. Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Forced Degradation Testing | SGS [sgs.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

High-Purity 3-Aminothiophenol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Aminothiophenol (CAS No. 22948-02-3), a versatile bifunctional aromatic compound, serves as a critical building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. Its unique structure, featuring both a nucleophilic amine and a thiol group, allows for diverse chemical transformations, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, typical impurity profiles, and detailed experimental protocols for its application in the synthesis of pharmaceutical derivatives, with a focus on benzothiazole-based compounds.

Commercial Suppliers and Purity Specifications

A range of chemical suppliers offer this compound in various purity grades to cater to the stringent requirements of research and pharmaceutical development. High-purity grades, typically exceeding 98%, are essential to minimize side reactions and ensure the integrity of the final product in drug synthesis.[1] Below is a summary of prominent commercial suppliers and their offered specifications.

| Supplier | Purity Specification | Available Grades |

| MilliporeSigma (Sigma-Aldrich) | ≥96% | Research Grade[2] |

| Thermo Scientific Chemicals | ≥96.0% (GC) | Research Grade |

| Amerigo Scientific | 96% | Research Use Only[3] |

| Simson Pharma Limited | High Purity (Certificate of Analysis provided) | Drug Impurity Standards, Research Chemicals |

| Chemsigma International Co., Ltd. | 98%, 99% | Industrial and Research Grades |

| Santa Cruz Biotechnology, Inc. | Information available upon request | Biochemicals for Research[4] |

Impurity Profile of High-Purity this compound

Ensuring the purity of starting materials is paramount in drug development to avoid the introduction of unwanted and potentially harmful impurities into the final active pharmaceutical ingredient (API).[1] The impurity profile of this compound can vary depending on the synthetic route and purification methods employed by the manufacturer. A Certificate of Analysis (CoA) from the supplier provides crucial information on the levels of identified and unidentified impurities.[1]

Common analytical techniques for impurity profiling include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.[5][6]

Table of Potential Impurities in High-Purity this compound:

| Impurity Class | Potential Impurities | Typical Analytical Method |

| Organic Impurities | Starting materials (e.g., 3-nitrothiophenol, 3-aminobenzenesulfonic acid), Isomers (e.g., 2-Aminothiophenol, 4-Aminothiophenol), By-products (e.g., Diphenyl disulfide derivatives), Degradation products (e.g., oxidation products) | HPLC-UV, LC-MS, GC-MS[5] |

| Inorganic Impurities | Residual catalysts (e.g., heavy metals), Inorganic salts | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Residual Solvents | Toluene, Ethanol (B145695), Acetic Acid, etc. | Headspace Gas Chromatography (HS-GC)[7] |

A representative Certificate of Analysis for a high-purity grade of a similar pharmaceutical intermediate is provided below to illustrate the typical data presented.

Example Certificate of Analysis Data Points:

| Test | Specification | Result |

| Assay (by GC) | ≥ 99.0% | 99.5% |

| Water Content (by Karl Fischer) | ≤ 0.5% | 0.1% |

| Residue on Ignition | ≤ 0.1% | 0.05% |

| Individual Impurity (by HPLC) | ≤ 0.1% | < 0.05% |

| Total Impurities (by HPLC) | ≤ 0.5% | 0.2% |

| Heavy Metals | ≤ 10 ppm | < 10 ppm |

Experimental Protocols: Synthesis of Benzothiazole (B30560) Derivatives

This compound is a key precursor in the synthesis of benzothiazoles, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[8][9] The following is a detailed experimental protocol for the synthesis of a 2-substituted benzothiazole derivative, a common structural motif in many pharmaceutical agents.

Protocol: Synthesis of 2-Arylbenzothiazole from this compound and an Aromatic Aldehyde

This protocol is based on the well-established condensation reaction between an o-aminothiophenol and an aldehyde.

Materials:

-

This compound (1.0 eq)

-

Substituted Aromatic Aldehyde (1.05 eq)

-

Ethanol (solvent)

-

Catalyst (e.g., p-toluenesulfonic acid, a few crystals)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the substituted aromatic aldehyde (1.05 eq).

-

Add ethanol as the solvent to achieve a concentration of approximately 0.5 M.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram:

Signaling Pathways and Mechanism of Action of Benzothiazole Derivatives

While this compound itself is not known to be directly involved in cellular signaling, its derivatives, particularly benzothiazoles, have been shown to interact with various biological targets and modulate key signaling pathways. A prominent example is Riluzole, a benzothiazole-based drug approved for the treatment of amyotrophic lateral sclerosis (ALS).[10]

Riluzole's mechanism of action is multifactorial and primarily involves the modulation of glutamate (B1630785) neurotransmission and neuronal excitability. It is believed to exert its neuroprotective effects through several mechanisms:

-

Inhibition of Glutamate Release: Riluzole can inhibit the release of the excitatory neurotransmitter glutamate from presynaptic terminals.

-

Blockade of Voltage-Gated Sodium Channels: It blocks persistent sodium currents in neurons, which can contribute to neuronal hyperexcitability and excitotoxicity.

-

Modulation of NMDA Receptor Activity: It can non-competitively block N-methyl-D-aspartate (NMDA) receptor-mediated responses.

The diagram below illustrates the proposed mechanism of action of Riluzole, highlighting its impact on neuronal signaling.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and regulatory guidelines. The experimental protocols provided are examples and may require optimization for specific substrates and conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 96 22948-02-3 [sigmaaldrich.com]

- 3. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 4. Benzothiazole - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

Methodological & Application

3-Aminothiophenol for self-assembled monolayer (SAM) formation

An Application Note and Protocol for the Formation of Self-Assembled Monolayers using 3-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate.[1] They have become a fundamental tool in surface science, nanotechnology, and biotechnology due to their ease of preparation and the ability to precisely control the chemical and physical properties of interfaces.[2][3] Among the various molecules used for SAM formation, thiols on noble metal surfaces, particularly gold, are extensively studied and utilized.[1][4]

This compound (3-ATP), also known as 3-aminobenzenethiol, is a bifunctional organic molecule featuring a thiol (-SH) group at one end and an amino (-NH2) group at the other, separated by a phenyl ring.[5] The thiol group serves as a robust anchor, forming a stable covalent bond with gold and other metal surfaces.[1][6] The terminal amino group provides a reactive site for the subsequent immobilization of a wide range of molecules, such as proteins, DNA, nanoparticles, and drug molecules, making 3-ATP an ideal candidate for surface functionalization.[7][8] This ability to create tailored surfaces is critical in the development of biosensors, platforms for studying cell interactions, and in the fabrication of molecular electronic components.[4][7][9]

This document provides detailed protocols for the formation of 3-ATP SAMs on gold substrates, methods for their characterization, and an overview of their key applications.

Applications of this compound SAMs

The unique properties of 3-ATP SAMs make them suitable for a variety of applications:

-

Biosensors: The terminal amine groups on a 3-ATP SAM can be used to covalently attach biorecognition elements like antibodies, enzymes, or nucleic acids.[7] These functionalized surfaces can then be used in various sensing platforms, including electrochemical and optical biosensors, for the specific detection of target analytes.[9][10] The SAM acts as a stable and well-defined interface, enhancing the sensitivity and selectivity of the sensor.[7][11]

-

Nanoparticle Assembly: 3-ATP SAMs can serve as a template or linker for the controlled assembly of nanoparticles on a surface.[12] The amine groups can bind to nanoparticles, allowing for the creation of structured nanoparticle arrays with potential applications in electronics, catalysis, and photonics.[13][14]

-

Molecular Electronics: The defined structure and electronic properties of 3-ATP make it a molecule of interest in the field of molecular electronics.[9] SAMs of 3-ATP can be used to modify the work function of electrodes and to act as molecular wires or components in electronic devices.[15]

-